2-chloro-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
2-chloro-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C12H12ClN3OS2 and its molecular weight is 313.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0110321 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Techniques
Thiadiazoles, including compounds similar to 2-chloro-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide, are synthesized through several innovative methods. For instance, oxidative dimerization of thioamides has been employed to prepare 3,5-disubstituted 1,2,4-thiadiazoles. This process involves reactions with electrophilic reagents like 1-methyl-2-chloropyridinium iodide and benzoyl chloride, showcasing a method for preparing thiadiazoles with high yield at room temperature (Takikawa et al., 1985).
Anticancer Properties
Compounds featuring the thiadiazole scaffold, akin to this compound, have been synthesized and evaluated for their anticancer efficacy. Notably, Schiff’s bases containing thiadiazole and benzamide groups have shown promising results against various human cancer cell lines. These findings highlight the potential of thiadiazole derivatives as anticancer agents, with some compounds exhibiting activity comparable to standard treatments (Tiwari et al., 2017).
Insecticidal Activity
Research focusing on the synthesis of thiadiazole derivatives, including those similar to this compound, has explored their potential in pest control. Specifically, novel heterocyclic compounds with a 1,3,4-thiadiazole moiety have demonstrated significant insecticidal activity against the cotton leaf worm, indicating the utility of such compounds in agricultural applications (Mohamed et al., 2020).
Antibacterial Activity
The antibacterial efficacy of thiadiazole derivatives has been studied, revealing that certain compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. This research underscores the potential of thiadiazole-based compounds in developing new antibacterial agents, which is crucial given the rising challenge of antibiotic resistance (Foroumadi et al., 2007).
Properties
IUPAC Name |
2-chloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTADQBLZHZGSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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